5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of methoxy groups attached to both the benzene and thiophene rings, which contribute to its unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: This compound is an analog of zindoxifene, an antiestrogen and tumor-inhibiting agent.
5-Methoxy-2-methylindole: Known for its use in various organic reactions and potential pharmacological activities.
Uniqueness
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
141809-77-0 |
---|---|
Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C17H16O2S/c1-11-15-10-14(19-3)8-9-16(15)20-17(11)12-4-6-13(18-2)7-5-12/h4-10H,1-3H3 |
InChI Key |
PZWDMHSIPDKTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.